1-(Pyrrolidin-1-yl)pent-4-yn-1-one
Overview
Description
1-(Pyrrolidin-1-yl)pent-4-yn-1-one is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stability and Reactivity in Ionic Liquids : 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative of 1-(Pyrrolidin-1-yl)pent-4-yn-1-one, demonstrates enhanced stability and reactivity in ionic liquids compared to dimethylformamide. This property can be useful in synthetic chemistry for creating substitution products that can be separated efficiently (Carlos A. Velázquez et al., 2010).
Synthesis of Fluoroalkyl Pyrrolidine Derivatives : A novel synthesis method for 2-fluoroalkyl pyrrolidine derivatives, using pent-4-en-1-amines, including this compound derivatives, has been developed. This process is important for producing compounds with potential pharmaceutical applications (Yao-Hua Zhu et al., 2011).
Neurotransmitter Reuptake Inhibitors : Derivatives of this compound, specifically 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one analogues, have been identified as selective inhibitors of dopamine and norepinephrine transporters. Such compounds are of interest in the development of medications for cocaine abuse (P. Meltzer et al., 2006).
Antiviral Activity : A derivative of this compound, specifically a novel inhibitor of human rhinovirus (HRV) 3C protease, demonstrated significant antiviral activity against various HRV serotypes and related picornaviruses in cell-based assays. This compound holds potential for treating HRV infections (A. Patick et al., 2005).
Anti-Proliferative Activity in Cancer Research : Pyrrolidines linked to 1,2,3-triazole derivatives, which can be synthesized from this compound, exhibit significant anti-proliferative activities against human prostate cancer cells. These compounds are promising for cancer research and treatment (Tuncay Ince et al., 2020).
Antimalarial Properties : Derivatives of this compound have been explored as novel antimalarial scaffolds targeting Plasmodium cytoplasmic Prolyl-tRNA Synthetase. These compounds show promising activity against resistant Plasmodium falciparum strains and could contribute to antimalarial drug development (M. Okaniwa et al., 2021).
Properties
IUPAC Name |
1-pyrrolidin-1-ylpent-4-yn-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)10-7-4-5-8-10/h1H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIAJFMHBHPKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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